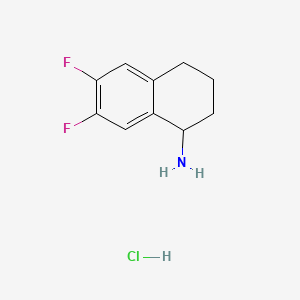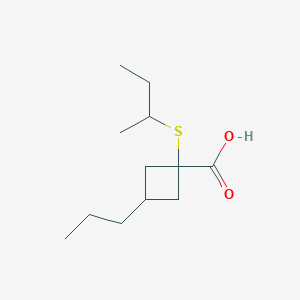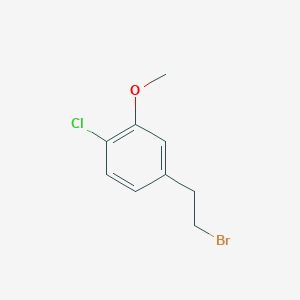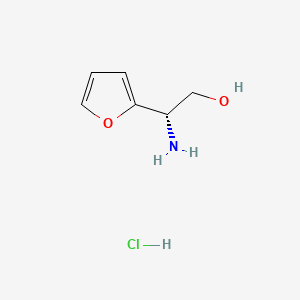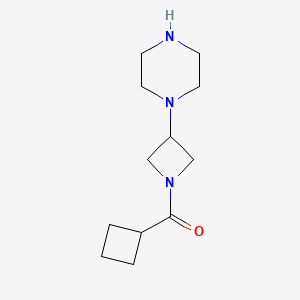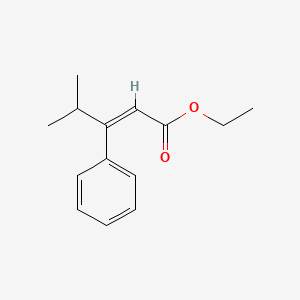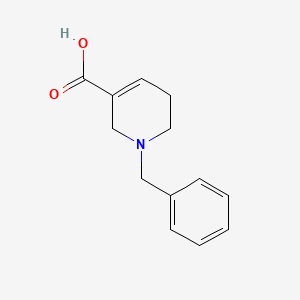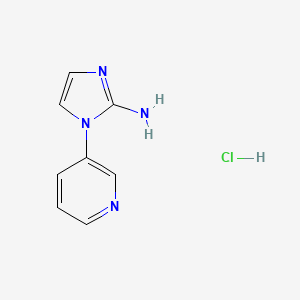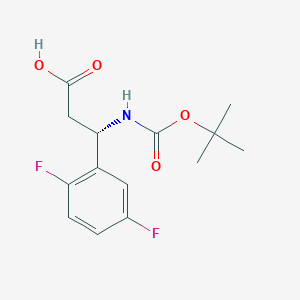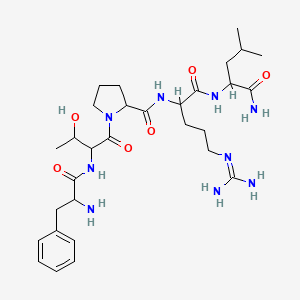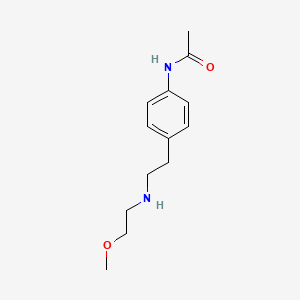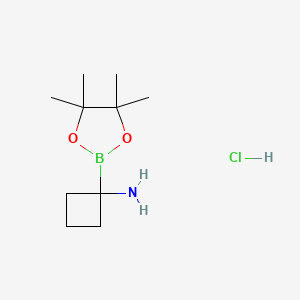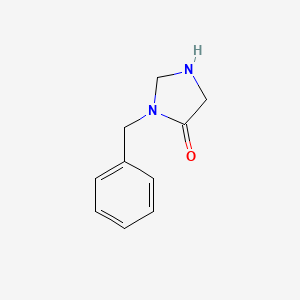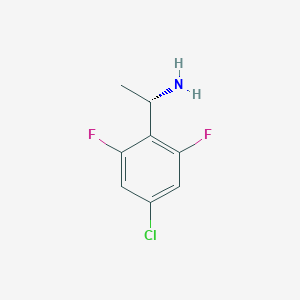![molecular formula C8H15NO B13638151 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its azabicycloheptane core, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol typically involves the reaction of azabicycloheptane derivatives with ethylene oxide or similar reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts like Lewis acids to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, secondary alcohols, and substituted azabicycloheptane derivatives .
Scientific Research Applications
1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. The azabicycloheptane core plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
7-azabicyclo[2.2.1]heptane: Shares the same bicyclic structure but lacks the ethan-1-ol group.
7-azabicyclo[2.2.1]heptan-1-ylmethanol: Similar structure with a methanol group instead of ethan-1-ol.
Uniqueness: 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol |
InChI |
InChI=1S/C8H15NO/c1-6(10)8-4-2-7(9-8)3-5-8/h6-7,9-10H,2-5H2,1H3 |
InChI Key |
NHQHTRYEYROCDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CCC(N1)CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


